3-Benzoylpiperidine hcl
Overview
Description
3-Benzoylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzoylpiperidine fragment, specifically the phenyl(piperidin-4-yl)methanone, is a privileged structure in medicinal chemistry due to its presence in various bioactive compounds with therapeutic and diagnostic properties . This compound is known for its stability and potential as a bioisostere of the piperazine ring, making it a valuable chemical frame in drug design .
Preparation Methods
The synthesis of 3-benzoylpiperidine hydrochloride can be achieved through several methods:
Direct Benzoylation: This method involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide.
Cyclization and Reduction: Another method involves the cyclization of appropriate precursors followed by reduction.
Industrial Production: Industrially, the production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst.
Chemical Reactions Analysis
3-Benzoylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.
Scientific Research Applications
3-Benzoylpiperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzoylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, depending on its specific structure and functional groups.
Pathways Involved: It may influence signaling pathways related to its therapeutic effects, such as the serotonin receptor pathway in the case of anti-psychotic activity.
Comparison with Similar Compounds
3-Benzoylpiperidine hydrochloride can be compared with other similar compounds, such as:
Piperidine: A basic six-membered ring with one nitrogen atom, used widely in pharmaceuticals.
Piperazine: A similar heterocyclic compound with two nitrogen atoms, often used as a bioisostere in drug design.
Benzoylpiperidine Derivatives: Other derivatives with different substituents on the piperidine ring or benzoyl group, each with unique biological activities.
The uniqueness of 3-benzoylpiperidine hydrochloride lies in its specific structure, which provides stability and potential for various therapeutic applications .
Properties
IUPAC Name |
phenyl(piperidin-3-yl)methanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNODEQCNDLADAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-52-7 | |
Record name | 3-benzoylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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